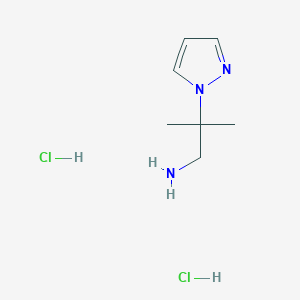
2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2031269-46-0 . It has a molecular weight of 212.12 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H13N3.2ClH/c1-7(2,6-8)10-5-3-4-9-10;;/h3-5H,6,8H2,1-2H3;2*1H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C7H13N3.2ClH/c1-7(2,6-8)10-5-3-4-9-10;;/h3-5H,6,8H2,1-2H3;2*1H . This indicates that the compound contains 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms .It is stored at -10 degrees Celsius . The salt data for this compound is Cl .
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have explored the synthesis and characterization of pyrazole derivatives, including structures similar to "2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride." For instance, Titi et al. (2020) synthesized a series of pyrazole derivatives and performed an X-Ray crystal study to understand their structure and potential bioactivities. These compounds showed significant biological activity against breast cancer and microbes, demonstrating the importance of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).
Catalytic Applications
Research by Matiwane et al. (2020) explored the use of pyrazolyl compounds in catalyzing the copolymerization of CO2 and cyclohexene oxide, showing that these compounds can act as effective catalysts under certain conditions. This suggests potential applications in the development of environmentally friendly polymers and chemicals from greenhouse gases (Matiwane et al., 2020).
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been a subject of interest. Research demonstrates that certain pyrazole Schiff bases possess strong antibacterial properties, suggesting their potential as templates for the development of new antimicrobial agents. Feng et al. (2018) synthesized and characterized three pyrazole Schiff bases, evaluating their antibacterial activity and demonstrating their potential as antimicrobial agents (Feng et al., 2018).
Structural Studies
The study of pyrazole derivatives also extends to understanding their structural properties and how these influence their chemical reactivity and potential applications. Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives through X-ray diffraction measurements and DFT calculations, offering insights into how intramolecular hydrogen bonding impacts their chemical behavior (Szlachcic et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-methyl-2-pyrazol-1-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(2,6-8)10-5-3-4-9-10;;/h3-5H,6,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXFFVFNDVOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1C=CC=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)
![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)
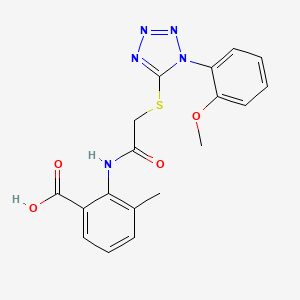
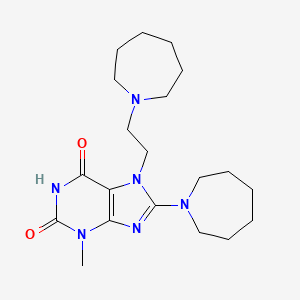
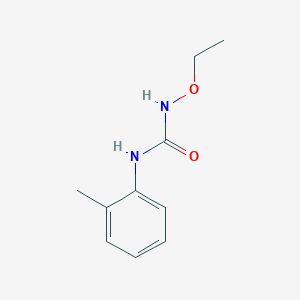
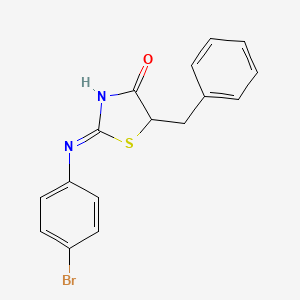
![(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775377.png)
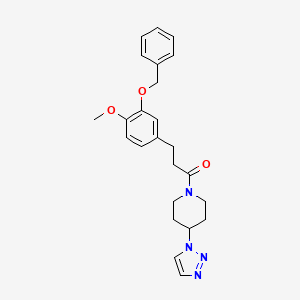
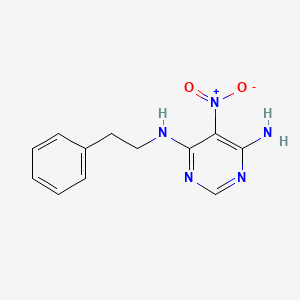
![N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2775382.png)
![4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B2775383.png)
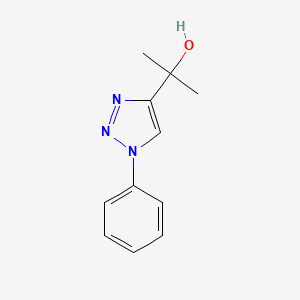
![N-[2-[Benzyl(methyl)amino]-3,3,3-trifluoropropyl]-2-chloropropanamide](/img/structure/B2775387.png)
